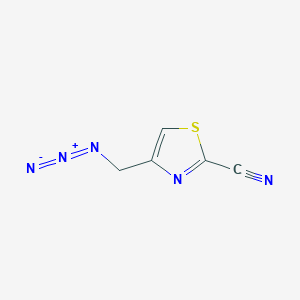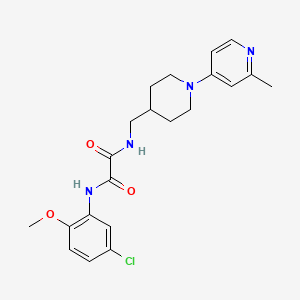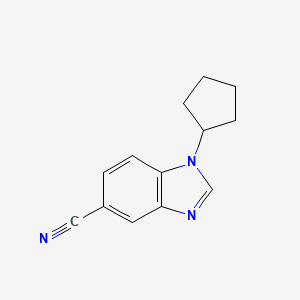![molecular formula C27H24N4O3 B2493345 N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide CAS No. 1251634-27-1](/img/no-structure.png)
N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide" often involves complex chemical reactions aiming at achieving specific molecular structures with desired properties. For instance, the discovery of a clinical candidate, 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, showcases the intricate synthesis processes involved in creating compounds with significant biological activity (Shibuya et al., 2018).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the behavior and potential interactions of chemical compounds. Studies like the synthesis, molecular docking, and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives provide insights into the structural features responsible for antimicrobial and anticancer activities, emphasizing the importance of molecular design in achieving targeted effects (Mehta et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving compounds like "N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide" are studied for understanding their reactivity and potential applications. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone as anti-inflammatory and analgesic agents highlights the diverse chemical reactions these compounds can undergo to yield pharmacologically active agents with specific properties (Abu‐Hashem et al., 2020).
Physical Properties Analysis
The physical properties of chemical compounds are essential for determining their suitability for various applications. Research on the crystal structures of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, potential pesticides, provides valuable data on their solid-state properties, which are crucial for the development of effective and stable chemical agents (Olszewska et al., 2011).
Chemical Properties Analysis
Understanding the chemical properties of compounds allows scientists to predict their behavior in various environments and interactions. Studies like the synthesis and antimicrobial activity of some new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as starting material provide insights into the chemical stability, reactivity, and potential biological activity of these compounds (Hossan et al., 2012).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Drug Development
Compounds with structural components such as piperazine, pyrimidine, and acetamide are frequently involved in the synthesis of pharmaceuticals. For example, the development of methods for synthesizing compounds like T2288 showcases the practical approaches to creating molecules with potential therapeutic applications, emphasizing the role of such compounds in the development of new drugs (Guillaume et al., 2003).
Antimicrobial and Anti-inflammatory Applications
Research into benzyl and sulfonyl derivatives of related compounds demonstrates significant biological activity, including antibacterial, antifungal, and anthelmintic effects. Such studies highlight the potential of these compounds in treating infections and suggest their use as fingerprinting agents due to certain physical properties (Khan et al., 2019).
Enzyme Inhibition for Disease Treatment
Compounds featuring these structural elements have been identified as potent inhibitors of specific enzymes, such as the acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1). This suggests their utility in researching and treating diseases associated with enzyme overexpression or malfunction, such as cardiovascular diseases (Shibuya et al., 2018).
Agricultural Applications
Compounds with similar structural motifs have potential uses in agriculture as pesticides. Research on derivatives of phenoxyacetamide, for instance, emphasizes their characterization for potential pesticide applications, underscoring the importance of these compounds in developing new agricultural chemicals (Olszewska et al., 2011).
Modulation of Cytokine Production
Research into pyrimidylpiperazine derivatives demonstrates their ability to modulate cytokine production, offering insights into potential treatments for conditions like septic shock, rheumatoid arthritis, and Crohn's disease by simultaneously suppressing pro-inflammatory cytokines and stimulating anti-inflammatory ones (Fukuda et al., 2000).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide involves the reaction of 3-chloroaniline with 2,4-dichloro-5-(4-methoxyphenyl)pyrimidine to form N-(3-chlorophenyl)-2,4-dichloro-5-(4-methoxyphenyl)pyrimidin-amine. This intermediate is then reacted with 4-(2,5-dimethylphenyl)piperazine and thioacetic acid to form the final product.", "Starting Materials": [ "3-chloroaniline", "2,4-dichloro-5-(4-methoxyphenyl)pyrimidine", "4-(2,5-dimethylphenyl)piperazine", "thioacetic acid" ], "Reaction": [ "Step 1: 3-chloroaniline is reacted with 2,4-dichloro-5-(4-methoxyphenyl)pyrimidine in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide to form N-(3-chlorophenyl)-2,4-dichloro-5-(4-methoxyphenyl)pyrimidin-amine.", "Step 2: N-(3-chlorophenyl)-2,4-dichloro-5-(4-methoxyphenyl)pyrimidin-amine is then reacted with 4-(2,5-dimethylphenyl)piperazine and thioacetic acid in the presence of a base such as triethylamine and a solvent such as dichloromethane to form N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide." ] } | |
CAS-Nummer |
1251634-27-1 |
Produktname |
N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide |
Molekularformel |
C27H24N4O3 |
Molekulargewicht |
452.514 |
IUPAC-Name |
2-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O3/c1-3-17-7-10-20(11-8-17)31-27(33)23-16-28-24-12-9-19(14-22(24)25(23)30-31)26(32)29-15-18-5-4-6-21(13-18)34-2/h4-14,16,30H,3,15H2,1-2H3,(H,29,32) |
InChI-Schlüssel |
QEVKNSBKXBSREY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC(=CC=C5)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide](/img/structure/B2493269.png)
![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide](/img/structure/B2493270.png)


![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2493274.png)

![2-(4-fluorophenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2493278.png)
![Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate](/img/structure/B2493280.png)
![7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]-triazin-4-one](/img/structure/B2493284.png)
![(2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B2493285.png)